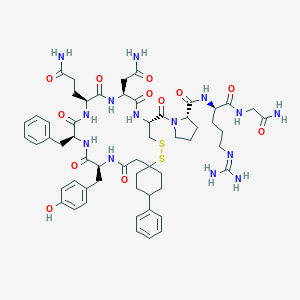
Phcadavp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. It is primarily known for its role in regulating water retention in the body and its vasoconstrictive properties. This compound has garnered significant interest in both medical and scientific research due to its potential therapeutic applications .
Méthodes De Préparation
The synthesis of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate cellular processes and signaling pathways. In medicine, it has potential therapeutic applications in treating conditions such as diabetes insipidus and certain cardiovascular disorders. Additionally, it is used in the pharmaceutical industry for drug development and formulation studies .
Mécanisme D'action
The mechanism of action of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body. It primarily targets vasopressin receptors, leading to the activation of intracellular signaling pathways that regulate water retention and vasoconstriction. The molecular targets and pathways involved include the V1 and V2 receptors, which mediate the compound’s effects on blood vessels and kidney function .
Comparaison Avec Des Composés Similaires
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, can be compared with other similar compounds such as desmopressin and terlipressin. While all these compounds share structural similarities and target vasopressin receptors, Argipressin, (1-mercapto-4-phenyl
Propriétés
Numéro CAS |
119617-73-1 |
|---|---|
Formule moléculaire |
C57H76N14O12S2 |
Poids moléculaire |
1213.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
Clé InChI |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Key on ui other cas no. |
119617-73-1 |
Synonymes |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















